molecular formula C7H8N2 B106463 Benzaldehyde hydrazone CAS No. 5281-18-5

Benzaldehyde hydrazone

Cat. No. B106463
CAS RN: 5281-18-5
M. Wt: 120.15 g/mol
InChI Key: CRKDNNLDFYKBEE-TWGQIWQCSA-N
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Description

Benzaldehyde hydrazone is a type of organic compound formed from the reaction of a benzaldehyde molecule with a hydrazine molecule. This compound is widely used in the field of organic chemistry, as it is a versatile and useful reagent for a number of reactions. It is also used in many scientific research applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of mechanisms of action.

Scientific Research Applications

Photophysics and Photochemistry of Hydrazones

  • A study explored the photophysics, photochemistry, and kinetics of photochromic hydrazones, including derivatives of benzaldehyde hydrazone. These compounds exhibited anti to syn isomerization, with specific derivatives undergoing intramolecular proton transfer (Becker & Chagneau, 1992).

Corrosion Inhibition

  • This compound derivatives have been studied as corrosion inhibitors for metals. For instance, 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone showed effectiveness as a mixed-type corrosion inhibitor for mild steel in acidic environments (Singh, Kumar, Udayabhanu, & John, 2016).

Surface Modification

  • Research has been conducted on using hydrazone-protected benzaldehyde for creating near-monolayers on surfaces. This method involves a two-step process of electrografting and degradation, resulting in a well-defined film of benzaldehyde (Malmos et al., 2009).

Catalysis

  • The hydrazone functional group, including those derived from benzaldehydes, has been utilized in organic chemistry and materials science. For example, the synthesis of hydrazones from benzaldehydes has been facilitated using CeCl3-assisted catalysis (Vargas, Romero, Kaufman, & Larghi, 2020).

Antioxidant and Cytoprotective Properties

  • Benzaldehyde hydrazones have been synthesized and evaluated for their antioxidant and cytoprotective properties, with a focus on potential applications as antiatherogenic agents. Structure-activity relationship studies have been conducted to understand their efficacy (Vanucci-Bacqué et al., 2014).

Microwave-Induced Synthesis

  • Techniques have been developed for the efficient synthesis of benzaldehyde hydrazones using microwave irradiation and silica-supported dichlorophosphate, highlighting the environmental benefits of this approach (Li, Feng, & Zhao, 2008).

Acid Medium Behavior

  • The behavior of benzaldehyde hydrazones in acid medium has been studied using UV spectroscopy. This research provided insights into the acid-base equilibrium and protonation reactions of these compounds (Jankulovska, Spirevska, & Dimova, 2011).

Protein Labeling and Modification

  • Electron-deficient benzaldehyde reagents have been developed for catalyst-free hydrazone ligation, a technique useful in site-specific protein labeling and modification (Xu et al., 2018).

Mechanism of Action

Target of Action

Benzaldehyde hydrazone, also known as benzylidenehydrazine, primarily targets carbonyl compounds such as aldehydes and ketones . The compound interacts with these targets through a process known as the Wolff-Kishner reduction . This reaction is a key step in many biochemical processes, particularly in the synthesis of various hydrazones .

Mode of Action

The mode of action of this compound involves a nucleophilic addition of hydrazine to the carbonyl group of aldehydes or ketones, forming a hydrazone . This reaction is a variation of the imine forming reaction . The hydrazone then undergoes a reaction with a base, usually KOH, and heat, converting it to an alkane . This process is essentially irreversible and results in the production of nitrogen gas .

Biochemical Pathways

The Wolff-Kishner reduction, facilitated by this compound, is a critical part of various biochemical pathways. It enables the conversion of carbonyl compounds to alkanes, which are fundamental building blocks in numerous biological molecules . The reaction also produces nitrogen gas, a stable molecule with a triple bond .

Pharmacokinetics

For instance, PEG-benzaldehyde-hydrazone-cholesteryl hemisuccinate (PEG B-Hz-CHEMS), a pH-sensitive liposome, has been shown to have long circulation times and efficient endosomal escape .

Result of Action

The primary result of the action of this compound is the conversion of carbonyl compounds to alkanes . This transformation is significant in organic chemistry and medicinal chemistry due to the broad spectrum of biological activities of hydrazones . For instance, hydrazone compounds have been reported to possess anti-inflammatory and analgesic activity .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The Wolff-Kishner reduction, for example, requires a basic environment and high temperatures . Furthermore, the reaction rate can be accelerated under certain conditions, such as in the presence of catalysts .

Safety and Hazards

Benzaldehyde hydrazone is classified as a flammable liquid (Category 4), H227 . It is harmful if inhaled (H332), may cause skin irritation (H315), serious eye irritation (H319), respiratory irritation (H335), and may damage fertility or the unborn child (H360) . It is also toxic to aquatic life with long-lasting effects (H411) .

Biochemical Analysis

Biochemical Properties

Benzaldehyde hydrazone is known to interact with various enzymes, proteins, and other biomolecules. It forms complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II), which have shown potent antimicrobial and antitubercular activities . The nature of these interactions involves coordination via enolic oxygen atom, azomethine nitrogen atom, phenolic oxygen atom, and oxygen atom of water molecules .

Cellular Effects

The effects of this compound on cells are significant. It has been found to exhibit cytotoxic activity, with the maximum effect observed in certain treatments resulting in minimum survival percentages . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms hydrazone-Schiff bases through reactions with aldehydes . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It shows accelerated drug release at endosomal pH 5.0 compared to other compounds

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

properties

{ "Design of the Synthesis Pathway": "Benzaldehyde hydrazone can be synthesized by the reaction between benzaldehyde and hydrazine hydrate.", "Starting Materials": [ "Benzaldehyde", "Hydrazine hydrate" ], "Reaction": [ "Mix benzaldehyde and hydrazine hydrate in a 1:1 molar ratio", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it in vacuum", "Obtain the product, benzaldehyde hydrazone" ] }

CAS RN

5281-18-5

Molecular Formula

C7H8N2

Molecular Weight

120.15 g/mol

IUPAC Name

(Z)-benzylidenehydrazine

InChI

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6-

InChI Key

CRKDNNLDFYKBEE-TWGQIWQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N\N

SMILES

C1=CC=C(C=C1)C=NN

Canonical SMILES

C1=CC=C(C=C1)C=NN

synonyms

Benzalhydrazone;  Benzylidene Hydrazine;  NSC 32341

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 L flask equipped with a mechanical stirrer, thermometer, and addition funnel was charged with 250 mL of methanol and cooled to 0° C. Barium oxide (9.8 g, 64 mmol) was added portion-wise with exotherm. The reaction was cooled to 0° C., and hydrazine monohydrate (64.1 g, 1.28 mol) was slowly added. The reaction mixture was stirred for 10 minutes, after which time benzaldehyde (135.8 g, 1.28 mol) was added drop-wise over a 30 minute period. The reaction was then stirred for 1 hour, while maintaining a temperature below 8 (C. 1H NMR indicated the absence of ketone and a complete reaction. Ether (200 mL) was added, and the BaO was filtered through a bed of silica gel. The resultant clear filtrate was liberated of methanol on a rotary evaporator at or below room temperature. A large mass of bright yellow solid azine (1H-NMR (300 MHz, CDCl3) δ (ppm): 8.67 (s, 2H), 7.85 (m, 4H), 7.47 (m, 6H)), was removed by filtration, and the filtrate was distilled to provide ca. 12 g of distillate benzylidene-hydrazine. The material was stored under refrigeration. 1H-NMR (300 MHz, CDCl3) δ (ppm): 7.74 (s, 1H), 7.53 (m, 2H), 7.35 (m, 3H), 5.5 (br, 2H).
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
64.1 g
Type
reactant
Reaction Step Three
Quantity
135.8 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzaldehyde hydrazone
Reactant of Route 2
Benzaldehyde hydrazone
Reactant of Route 3
Benzaldehyde hydrazone
Reactant of Route 4
Reactant of Route 4
Benzaldehyde hydrazone
Reactant of Route 5
Benzaldehyde hydrazone
Reactant of Route 6
Benzaldehyde hydrazone

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